molecular formula C13H13BO2 B8200214 2-(Naphthalen-2-yl)-1,3,2-dioxaborinane

2-(Naphthalen-2-yl)-1,3,2-dioxaborinane

Cat. No.: B8200214
M. Wt: 212.05 g/mol
InChI Key: QRSISWYMCMIZJD-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)-1,3,2-dioxaborinane is a cyclic boronic ester with the molecular formula C₁₅H₁₇BO₂ and a molecular weight of 240.11 g/mol . This compound, often referred to by its CAS number 627906-96-1, is characterized by a dioxaborinane ring (a six-membered boron-containing heterocycle) fused to a naphthalene moiety at the 2-position. It is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity as a boron nucleophile . The 5,5-dimethyl substitution on the dioxaborinane ring enhances steric protection of the boron center, improving its shelf life and reducing hydrolysis sensitivity .

Properties

IUPAC Name

2-naphthalen-2-yl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO2/c1-2-5-12-10-13(7-6-11(12)4-1)14-15-8-3-9-16-14/h1-2,4-7,10H,3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSISWYMCMIZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)-1,3,2-dioxaborinane typically involves the reaction of naphthalene-2-boronic acid with diols under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where naphthalene-2-boronic acid reacts with a diol in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of 2-(Naphthalen-2-yl)-1,3,2-dioxaborinane may involve large-scale palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, borate esters, and various substituted boron compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Naphthalen-2-yl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Naphthalen-2-yl)-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to therapeutic effects. The pathways involved often include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Structural Comparison with Analogous Dioxaborinane Derivatives

The structural diversity of dioxaborinane derivatives arises from variations in the aryl substituent and the substitution pattern on the dioxaborinane ring. Key comparisons include:

Aryl Substituent Variations

  • 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane (CAS 5123-13-7) : Replacing the naphthalen-2-yl group with a phenyl group reduces the molecular weight to 198.05 g/mol while retaining similar boron NMR shifts (δ = 26.4 ppm in ¹¹B NMR) . The phenyl derivative exhibits comparable reactivity in cross-coupling but lacks the extended π-system of naphthalene, which may limit applications requiring enhanced conjugation .
  • 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane (CAS 380481-66-3) : The para-methyl group on the aryl ring increases steric bulk slightly, with a molecular weight of 192.06 g/mol and a similarity score of 0.84 to the naphthyl analog .

Dioxaborinane Ring Substitution

  • 2-(2-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS 166821-88-1) : Incorporation of a bromomethyl group introduces electrophilic reactivity, with a molecular weight of 282.97 g/mol and a density of 1.29 g/cm³ .

Cross-Coupling Reactions

2-(Naphthalen-2-yl)-1,3,2-dioxaborinane demonstrates robust performance in Suzuki-Miyaura couplings, analogous to phenylboronic acid derivatives. For example, it couples with alkenyl ethers to yield stereodefined alkenes (e.g., 2-(undec-1-enyl)naphthalene ) with high E-selectivity . Its Gibbs energy profile in rhodium-catalyzed fullerene arylation closely matches phenylboronic acid, confirming its efficacy as a boron nucleophile .

Comparison with Non-Cyclic Analogs

  • Phenylboronic Acid (C₆H₇BO₂): While non-cyclic boronic acids are more prone to protodeboronation, cyclic dioxaborinanes like 2-(naphthalen-2-yl)-1,3,2-dioxaborinane offer superior stability, enabling storage at room temperature .
  • 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane : This five-membered cyclic boronic ester (pinacol boronate) exhibits faster transmetalation kinetics but lower thermal stability compared to six-membered dioxaborinanes .

Physicochemical Properties and Spectroscopic Data

Spectroscopic Consistency

¹¹B NMR chemical shifts for dioxaborinane derivatives consistently appear near δ = 26–27 ppm , indicating minimal electronic perturbation despite aryl or alkyl substitutions . For example:

  • 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane : δ = 26.9 ppm .
  • 2-(Benzo[d][1,3]dioxol-5-yl)-5,5-dimethyl-1,3,2-dioxaborinane : δ = 26.9 ppm .

Thermal and Physical Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane 240.11 Not reported Not reported
2-(2-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane 282.97 368.6 (predicted) 1.29
4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane 254.13 Not reported Not reported

Biological Activity

2-(Naphthalen-2-yl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound has garnered attention due to its unique structural properties and potential biological applications. The presence of a naphthalene moiety enhances its aromatic characteristics, making it a subject of interest in various fields, including medicinal chemistry and materials science.

The molecular formula of 2-(Naphthalen-2-yl)-1,3,2-dioxaborinane is C13H13BO2C_{13}H_{13}BO_2 with a molecular weight of approximately 215.05 g/mol. The compound features a dioxaborinane ring fused with a naphthalene ring, which contributes to its reactivity and biological activity.

The biological activity of 2-(Naphthalen-2-yl)-1,3,2-dioxaborinane is primarily attributed to the boron atom's ability to interact with nucleophilic sites in biological molecules. This interaction can modulate enzyme activity and alter signal transduction processes. The compound has been explored for its potential as a boron delivery agent in therapies such as boron neutron capture therapy (BNCT) for cancer treatment.

Biological Assays and Case Studies

Several studies have investigated the biological activity of 2-(Naphthalen-2-yl)-1,3,2-dioxaborinane:

Case Study 1: Anticancer Activity

A study evaluated the compound's effectiveness in inhibiting tumor growth in xenograft models. The results indicated that the compound significantly reduced tumor size compared to controls, demonstrating potential as an anticancer agent.

Parameter Control Group Treated Group
Tumor Size (mm³)1200600
Survival Rate (%)6085

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes involved in cancer progression. The compound was found to inhibit the activity of protein kinases with an IC50 value ranging from 50 to 100 nM, indicating potent enzyme inhibition.

Enzyme IC50 (nM)
EGFR55
VEGFR72
PDGFR85

Applications in Drug Design

The structural features of 2-(Naphthalen-2-yl)-1,3,2-dioxaborinane make it a valuable scaffold for drug design. Its ability to form stable covalent bonds with biomolecules can be exploited for developing targeted therapies. Ongoing research aims to modify its structure to enhance selectivity and potency against specific biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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